Fmoc-D-Phe(4-CF3)-OH Fmoc-D-Phe(4-CF3)-OH Fmoc-d-4-trifluoromethylphe

Brand Name: Vulcanchem
CAS No.: 238742-88-6
VCID: VC21543043
InChI: InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Molecular Formula: C25H20F3NO4
Molecular Weight: 455.4 g/mol

Fmoc-D-Phe(4-CF3)-OH

CAS No.: 238742-88-6

Cat. No.: VC21543043

Molecular Formula: C25H20F3NO4

Molecular Weight: 455.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Phe(4-CF3)-OH - 238742-88-6

CAS No. 238742-88-6
Molecular Formula C25H20F3NO4
Molecular Weight 455.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)
Standard InChI Key YMEGJWTUWMVZPD-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C(F)(F)F)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O

Physical and Chemical Properties

Fmoc-D-Phe(4-CF3)-OH possesses distinct physical and chemical properties that are essential to understand for research applications. The following table provides a comprehensive overview of these properties:

PropertyValue
Molecular FormulaC₂₅H₂₀F₃NO₄
Molecular Weight455.426 g/mol
AppearancePowder, Pale brown
Density1.4±0.1 g/cm³
Melting Point128-138°C
Boiling Point619.0±55.0 °C at 760 mmHg
Flash Point328.2±31.5 °C
LogP5.98
PSA75.63000
Vapor Pressure0.0±1.9 mmHg at 25°C
Index of Refraction1.588
Exact Mass455.134430

The compound's high boiling point (619.0±55.0 °C) and flash point (328.2±31.5 °C) indicate significant thermal stability . The LogP value of 5.98 suggests considerable lipophilicity, an important parameter for drug development as it influences membrane permeability and pharmacokinetic properties . These physical characteristics contribute to the compound's utility in various research contexts, particularly when designing peptides with enhanced stability and specific binding properties.

Nomenclature and Identification

Fmoc-D-Phe(4-CF3)-OH is identified through various nomenclature systems and chemical identifiers. Interestingly, two different CAS (Chemical Abstracts Service) numbers appear in the literature for this compound, which may reflect different registrations or slight variations in characterization.

Primary Identifiers

Identifier TypeValue
CAS Numbers247113-86-6 or 238742-88-6
IUPAC Name2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
MDL NumberMFCD00797582

Chemical Structure Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)
Standard InChIKeyYMEGJWTUWMVZPD-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O

Common Synonyms

Fmoc-D-Phe(4-CF3)-OH is known by several synonyms in scientific literature and commercial catalogs:

  • Fmoc-4-(trifluoromethyl)-D-phenylalanine

  • FMOC-D-4-Trifluoromethylphe

  • Fmoc-D-4-Trifluoromethylphenylalanine

  • Fmoc-4-Trifluoromethyl-D-Phenylalanine

  • (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid

These various identifiers and synonyms facilitate accurate identification and referencing of the compound across different databases and research publications.

Research Applications

Fmoc-D-Phe(4-CF3)-OH has diverse applications across multiple research domains, making it a valuable tool in biochemical and pharmaceutical investigations.

Peptide Synthesis

Fmoc-D-Phe(4-CF3)-OH serves as a critical building block in solid-phase peptide synthesis. The Fmoc protecting group enables selective modification of amino acids without interfering with other functional groups, allowing researchers to create precisely designed peptide sequences . The D-configuration provides peptides with enhanced resistance to enzymatic degradation, while the trifluoromethyl modification introduces specific properties such as altered electronic distribution and hydrophobicity.

Drug Development

The trifluoromethyl group significantly enhances the pharmacological properties of peptides containing this modified amino acid . Specifically, the trifluoromethyl modification can:

  • Improve metabolic stability against enzymatic degradation

  • Increase lipophilicity, enhancing membrane permeability

  • Alter binding affinity to target proteins

  • Modify the electronic properties of the molecule, affecting its interactions

These properties make Fmoc-D-Phe(4-CF3)-OH particularly valuable in the design of more effective therapeutic agents, especially peptide-based drugs with improved pharmacokinetic profiles.

Protein-Protein Interaction Studies

One of the most significant research applications of Fmoc-D-Phe(4-CF3)-OH is in the development of peptide inhibitors that target protein-protein interactions . These inhibitors can be used to study cellular pathways and potentially develop new therapeutic approaches for diseases involving aberrant protein interactions. The Touti et al. study (2019) specifically focused on using in-solution enrichment to identify peptide inhibitors of protein-protein interactions, incorporating compounds like Fmoc-D-Phe(4-CF3)-OH in their methodology .

Neuroscience Research

The compound is employed in studies involving neuropeptides, contributing to understanding their role in neurological functions and disorders . Neuropeptides containing D-amino acids with trifluoromethyl modifications can exhibit enhanced stability in biological environments, making them valuable tools for neuroscience research where long-lasting activity may be required for meaningful observations.

Analytical Chemistry

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